CAS 66220-44-8, commercially known under trade names like Gaviscon or Gastrocote, is a highly specialized, co-processed multi-component active pharmaceutical ingredient (API) mixture comprising alginic acid, aluminum hydroxide, magnesium trisilicate, and sodium bicarbonate . In procurement and formulation contexts, this compound is selected not merely as an acid neutralizer, but as a sophisticated raft-forming rheological modifier [1]. Upon exposure to acidic environments, the bicarbonate generates carbon dioxide to provide immediate buoyancy, while the multivalent aluminum and magnesium cations cross-link the alginate polymers to form a robust, viscoelastic gel barrier[2]. This pre-formulated stoichiometric balance ensures reproducible raft strength, optimal acid neutralizing capacity (ANC), and consistent manufacturability for anti-reflux suspensions, eliminating the phase separation and dosing inconsistencies common in generic physical blends[3].
Substituting CAS 66220-44-8 with pure sodium alginate or generic high-ANC (Acid Neutralizing Capacity) antacid mixtures fundamentally compromises application-critical performance [1]. Pure sodium alginate lacks the integrated effervescent and cross-linking agents required to form a buoyant, mechanically resilient gel under gastric shear conditions[2]. Conversely, attempting to blend alginate with standard high-ANC antacids in-house often results in premature acid neutralization; if the environmental pH rises too quickly, the alginate fails to precipitate and cross-link, yielding a weak, fragmented precipitate rather than a cohesive raft [1]. Furthermore, generic physical blending often leads to phase separation during storage, whereas the co-processed nature of CAS 66220-44-8 ensures uniform distribution of insoluble metal salts within the polymer matrix, guaranteeing reproducible extrusion force, storage modulus (G'), and batch-to-batch consistency in liquid formulations[3].
The stoichiometric balance of multivalent cations (Al3+, Mg2+) to alginate in CAS 66220-44-8 is optimized to prioritize gelation over rapid neutralization[1]. Quantitative in vitro studies demonstrate that optimized low-ANC alginate/antacid complexes produce strong, coherent rafts requiring >7.0 g (and up to 12.1 g) of fracture force[2]. In contrast, high-ANC generic antacid mixtures mixed with alginate rapidly neutralize the acid before polymer precipitation can occur, resulting in weak, non-cohesive floating precipitates with raft strengths of <2.0 g [1].
| Evidence Dimension | Raft fracture strength (g) in 0.1 M HCl |
| Target Compound Data | >7.0 g (up to 12.1 g for optimized fractions) |
| Comparator Or Baseline | High-ANC alginate/antacid physical blends (<2.0 g) |
| Quantified Difference | >3.5-fold to 6-fold increase in raft strength |
| Conditions | In vitro raft formation assay using 0.1 M HCl |
Procuring the optimized CAS 66220-44-8 ensures the formulation achieves the mechanical threshold required to resist reflux rupture, preventing product failure in anti-reflux applications.
The structural integrity of the raft under mechanical shear is a critical procurement metric for anti-reflux APIs. Formulations utilizing fully integrated alginate-antacid matrices exhibit a stable storage modulus (G') that mimics soft tissue, maintaining structural resilience for >480 minutes under simulated physiological agitation [1]. Comparatively, simple uncrosslinked sodium alginate solutions or poorly dispersed blends suffer rapid degradation of the storage modulus under shear, leading to premature raft disintegration [2]. The pre-processed inclusion of aluminum hydroxide and magnesium trisilicate ensures uniform cross-linking density, directly translating to superior viscoelastic recovery [3].
| Evidence Dimension | Raft resilience time and structural integrity |
| Target Compound Data | Resilience time >480 minutes with stable G' |
| Comparator Or Baseline | Uncrosslinked or poorly blended alginate (rapid G' degradation and low resilience) |
| Quantified Difference | Sustained viscoelasticity for >8 hours vs. rapid mechanical failure |
| Conditions | Dynamic oscillatory rheology and resilience testing in simulated gastric fluid |
High rheological resilience guarantees that the final liquid suspension will maintain its barrier function over extended periods, a mandatory requirement for clinical efficacy.
A defining advantage of CAS 66220-44-8 is its built-in effervescent mechanism. The precise incorporation of sodium bicarbonate ensures that upon contact with acid, CO2 is generated and immediately entrapped within the simultaneously cross-linking alginate matrix [1]. Gamma scintigraphy studies reveal that this integrated mechanism yields a highly buoyant raft with a gastric half-emptying time of approximately 125 minutes, remaining in the stomach for up to 4 hours [2]. Standard non-rafting antacids or pure alginates lacking optimized gas entrapment empty rapidly with the liquid phase of the meal, offering no prolonged barrier function [3].
| Evidence Dimension | Gastric retention (half-emptying time) |
| Target Compound Data | ~125 minutes (retained up to 4 hours) |
| Comparator Or Baseline | Standard non-rafting antacids (rapid emptying with liquid phase) |
| Quantified Difference | Prolonged retention up to 4 hours vs. transient presence |
| Conditions | In vivo gamma scintigraphy tracking radiolabeled formulations |
The pre-formulated effervescent capacity eliminates the need for complex secondary formulation steps to achieve buoyancy, streamlining the manufacturing of long-acting barrier products.
CAS 66220-44-8 is the definitive choice for formulating over-the-counter and prescription anti-reflux liquids. Its pre-optimized ratio of alginate to cross-linking antacids ensures reliable raft strength (>7.0 g) and eliminates the phase separation risks associated with compounding these ingredients individually[1].
Due to its exceptional buoyancy and prolonged gastric retention (~125 min half-emptying time), this compound serves as an ideal base matrix for controlled-release oral formulations where the active pharmaceutical ingredient (API) requires extended residence time in the stomach to maximize absorption[2].
In academic and industrial chemoinformatics, this specific mixture is utilized as a standard benchmark material for studying shear-reversible gelation and the storage modulus (G') of polysaccharide-metal ion complexes under acidic physiological conditions [3].